Andrimid is classified as a natural product derived from microbial sources. It is synthesized through a hybrid non-ribosomal peptide synthetase-polyketide synthase pathway, which involves a complex genetic framework consisting of approximately 21 genes responsible for its biosynthesis . The primary bacterial species known for andrimid production include Pantoea agglomerans and Serratia plymuthica.
The synthesis of andrimid can be achieved through both natural fermentation processes and chemical synthesis. The natural production involves optimizing fermentation conditions using strains like Erwinia persicina to enhance yield:
Andrimid has a complex molecular structure characterized by its pseudopeptide nature. Its molecular formula is , with a molecular weight of approximately 302.34 g/mol. The structural features include:
Andrimid functions primarily through the inhibition of acetyl-CoA carboxylase, impacting fatty acid biosynthesis in target organisms. This mechanism leads to:
The mechanism by which andrimid exerts its antibacterial effects involves:
Andrimid has several notable applications in scientific research:
Andrimid was first identified in the late 20th century from bacterial symbionts of the brown planthopper (Nilaparvata lugens), marking a significant milestone in antibiotic discovery [4] [6]. Subsequent research revealed its production by diverse Gram-negative bacteria, primarily within the Enterobacteriaceae and Vibrionaceae families. Pantoea agglomerans (reclassified from Enterobacter agglomerans) emerged as a key model organism for andrimid studies after genomic analysis uncovered its 21-gene biosynthetic cluster (adm gene cluster) [1]. This cluster includes admT, encoding a resistant variant of the acetyl-CoA carboxyltransferase (CT) β-subunit, crucial for self-protection against andrimid’s mode of action [1]. Further screening identified additional producers, including Erwinia persicina BST187 (isolated from tomato rhizosphere), Vibrio coralliilyticus, Serratia marcescens, and Pseudomonas fluorescens [4] [6]. These organisms occupy distinct ecological niches—plant surfaces, marine environments, and soil—suggesting andrimid production is an evolutionarily conserved interference competition strategy across habitats [3] [7].
Table 1: Taxonomic Distribution of Andrimid-Producing Bacteria
Genus/Species | Isolation Source | Key Genomic Features | Reference |
---|---|---|---|
Pantoea agglomerans | Insect symbiont | 21-gene adm cluster; admT resistance gene | [1] |
Erwinia persicina | Tomato rhizosphere | High-yield strain under optimized fermentation | [4] |
Vibrio coralliilyticus | Marine coral mucus | Chitin-induced production | [6] |
Serratia marcescens | Soil, water, plant surfaces | Temperature-sensitive biosynthesis (≤25°C) | [4] |
Andrimid belongs to the pseudopeptide class of hybrid natural products, integrating structural motifs from both polyketide (PK) and nonribosomal peptide (NRP) assembly lines. Its core scaffold consists of:
Biosynthesis is orchestrated by a 5-protein megasynthetase encoded in the adm cluster, utilizing a sequential trans-acyltransferase (AT) PKS and nonribosomal peptide synthetase (NRPS) mechanism [1] [6]:1. Starter Unit Formation:- AdmH converts L-phenylalanine to (S)-β-phenylalanine via aminomutation.- AdmJ (adenylation domain, A) activates (S)-β-Phe and loads it onto the thiolation (T) domain of AdmI.2. Polyketide Chain Extension:- AdmA (PKS) generates the octatrienoyl chain using malonyl-CoA extender units.- AdmF (transglutaminase-like enzyme) catalyzes condensation between octatrienoyl-ACP and β-Phe-S-AdmI.3. Peptide-Polyketide Hybrid Assembly:- AdmO and AdmM (PKS-NRPS hybrids) incorporate valine and glycine, each elongated by two carbons from malonyl-CoA.- Cyclization and release by the thioesterase (TE) domain yield mature andrimid [6].
Table 2: Key Enzymatic Domains in Andrimid Biosynthesis
Protein | Domain Organization | Function | Substrate Specificity |
---|---|---|---|
AdmH | Aminomutase | Converts L-Phe → (S)-β-Phe | Phenylalanine |
AdmJ | A-T | Activates/loads β-Phe onto AdmI | β-Phenylalanine |
AdmA | KS-CLF-DH-KR-ACP | Synthesizes octatrienoyl chain | Malonyl-CoA |
AdmF | Transglutaminase | Condenses octatrienoyl + β-Phe | Acyl-ACP, β-aminoacyl-T |
AdmO/M | PKS-NRPS hybrids | Incorporate Val/Gly + malonyl extensions | Valine, Glycine |
Andrimid serves as a keystone weapon in microbial interference competition, directly targeting bacterial acetyl-CoA carboxylase (ACC)—an enzyme essential for fatty acid biosynthesis [1] [3]. By inhibiting the carboxyltransferase (CT) domain of ACC with submicromolar potency (IC₅₀ = 12 nM for E. coli ACC), it disrupts lipid membrane synthesis in competitors [1]. This inhibition provides producers with a critical advantage in resource-limited environments:
Notably, andrimid’s role extends beyond antibacterial activity. In Vibrio coralliilyticus, chitin-induced production suggests involvement in territorial niche partitioning on marine substrates [6], while in Serratia proteamaculans, temperature-dependent synthesis (≤25°C) aligns with seasonal ecological succession patterns [4]. Horizontal gene transfer of adm clusters between Enterobacteriaceae and Vibrionaceae further underscores its adaptive value in microbial arms races [1] [7].
Table 3: Ecological Functions of Andrimid Across Producers
Ecological Context | Producer | Competitive Outcome | Environmental Trigger |
---|---|---|---|
Rhizosphere | Erwinia persicina | Suppresses soil-borne fungi & bacteria | Low temperature (19.7°C) |
Marine Biofilms | Vibrio coralliilyticus | Inhibits coral pathogens; chitin degradation | Chitin oligosaccharides |
Phyllosphere | Pantoea agglomerans | Outcompetes phytopathogens | Nutrient depletion |
Insect Symbiosis | Enterobacter cloacae | Protects host from pathogens | Host-derived signals |
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